molecular formula C11H19FN2O4S B13603498 Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B13603498
M. Wt: 294.35 g/mol
InChI Key: GYIWZZSSXVTXKA-UHFFFAOYSA-N
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Description

tert-Butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 2751615-25-3) is a bicyclic pyrrolidine derivative characterized by a fluorosulfonyl (-SO₂F) substituent at the 3a position and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. Its molecular formula is C₁₁H₁₉FN₂O₄S, with a molecular weight of 294.34 g/mol . The fluorosulfonyl group imparts unique electronic and steric properties, making it a reactive intermediate in medicinal chemistry and organic synthesis. This compound is commercially available at high purity (≥95%) but is notably expensive, with prices ranging from $459 for 50mg to $1,891 for 1g .

Properties

Molecular Formula

C11H19FN2O4S

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 3a-fluorosulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H19FN2O4S/c1-10(2,3)18-9(15)14-5-8-4-13-6-11(8,7-14)19(12,16)17/h8,13H,4-7H2,1-3H3

InChI Key

GYIWZZSSXVTXKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Analytical and Experimental Notes

  • The preparation requires careful control of reaction conditions to maintain stereochemical integrity and avoid side reactions.
  • Purification is typically achieved by flash chromatography or recrystallization.
  • Characterization is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • The compound’s stability is influenced by the fluorosulfonyl group, which requires handling under anhydrous and inert conditions to prevent hydrolysis or degradation.

Research Findings and Applications

  • The fluorosulfonyl group enhances the chemical reactivity, making this compound a valuable intermediate for further functionalization or as a probe in medicinal chemistry.
  • Structural analogs show promising pharmacological activities such as anti-inflammatory and antimicrobial effects, suggesting potential biological relevance.
  • The tert-butyl ester group provides metabolic stability and facilitates handling during synthesis and purification.

Summary Table of Key Properties

Property Data
Molecular Formula C11H19FN2O4S
Molecular Weight 294.35 g/mol
IUPAC Name tert-butyl 3a-fluorosulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
CAS Number Not widely assigned; VCID: VC18226749
Key Functional Groups tert-butyl ester, fluorosulfonyl, pyrrolo[3,4-c]pyrrole core
Typical Solvents for Synthesis Acetonitrile, dichloromethane
Reaction Conditions Inert atmosphere, 0–80 °C, 2–24 h reaction times

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorosulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The pyrrolo[3,4-c]pyrrole core can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula MW (g/mol) Substituents/Modifications Key Properties/Applications
Target compound (2751615-25-3) C₁₁H₁₉FN₂O₄S 294.34 3a-Fluorosulfonyl, 2-Boc Reactive intermediate; potential sulfonylating agent
tert-Butyl (3aR,6aS)-octahydropyrrolo... hydrochloride (445309-99-9) C₁₁H₂₁ClN₂O₂ 248.75 Hydrochloride salt, no fluorosulfonyl Basic scaffold for chiral synthesis
tert-butyl cis-3a,6a-dimethyl-... (2035072-26-3) C₁₃H₂₄N₂O₂ 240.34 3a,6a-Dimethyl, 2-Boc Enhanced lipophilicity; metabolic studies
tert-butyl hexahydropyrrolo... (141449-85-6) C₁₁H₂₀N₂O₂* ~240.29 No substituents, 2-Boc Versatile building block for drug design
N-Benzoylthiourea derivatives (e.g., 3a-b) Varies ~300-350 Thiourea/thiazol groups Moderate antimicrobial activity

*Molecular formula inferred from nomenclature.

Key Observations:

Fluorosulfonyl vs. The latter’s chlorine may improve aqueous solubility .

Dimethyl Substituents (CAS 2035072-26-3) : The cis-3a,6a-dimethyl analog lacks polar groups, increasing lipophilicity, which could improve blood-brain barrier penetration in drug development .

Unmodified Scaffold (CAS 141449-85-6) : The simpler Boc-protected derivative serves as a foundational structure for further functionalization, lacking the steric bulk of fluorosulfonyl or methyl groups .

Antimicrobial Derivatives () : N-Benzoylthiourea and thiazol derivatives exhibit moderate antimicrobial activity, suggesting that the fluorosulfonyl group in the target compound may alter bioactivity if tested .

Biological Activity

Tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in drug discovery and development.

  • Molecular Formula : C11H18N2O3S
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 1932337-40-0
  • IUPAC Name : tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Biological Activity

The biological activity of this compound has been explored in various studies, particularly regarding its effects on cancer cell lines and potential as a therapeutic agent.

  • Topoisomerase Inhibition : Similar compounds have demonstrated inhibitory effects on topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to increased apoptosis in cancer cells.
  • Cytotoxicity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent.

Study 1: Antitumor Activity

A study conducted on the efficacy of tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate showed promising results against Lewis lung carcinoma models. The compound was found to significantly reduce tumor volume compared to control groups, indicating its potential as a therapeutic agent in oncology.

Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of the compound towards cancerous versus normal cells. The results revealed that while the compound effectively induced apoptosis in cancer cells, it exhibited minimal toxicity to normal cells, highlighting its therapeutic promise with reduced side effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Topoisomerase I InhibitionInhibits topoisomerase I, leading to DNA damage and cell death
CytotoxicityInduces apoptosis in various cancer cell lines
SelectivityHigher cytotoxicity against cancer cells than normal cells

Q & A

Basic Question: What are the optimal synthetic routes for preparing tert-butyl 3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound likely involves a multi-step approach, leveraging tert-butyl protection and fluorosulfonyl group introduction. A patent (CN 202211476737.1) describes disubstituted octahydropyrrolo[3,4-c]pyrrole derivatives synthesized via nucleophilic substitution or coupling reactions, using tert-butyl groups as protecting agents for amine functionalities . Key steps include:

Core scaffold formation : Cyclization of pyrrolidine/pyrrole precursors under reductive amination conditions.

Fluorosulfonation : Reaction with fluorosulfonyl chloride in anhydrous solvents (e.g., DCM) at 0–5°C to minimize side reactions.

Protection/deprotection : Use of Boc (tert-butyloxycarbonyl) groups for amine protection, removed via TFA/CH₂Cl₂.

  • Critical factors : Temperature control during fluorosulfonation prevents decomposition, while anhydrous conditions avoid hydrolysis .

Step Reagents/Conditions Yield Range Reference
CyclizationNaBH₃CN, MeOH, 25°C60–75%
FluorosulfonationFSO₂Cl, DCM, 0°C40–55%

Basic Question: How can researchers characterize the stereochemical configuration of this compound, given its octahydropyrrolo[3,4-c]pyrrole core?

Methodological Answer:
The stereochemistry (e.g., 3aR,6aS configuration) is critical for biological activity. Techniques include:

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/IPA mobile phases .
  • NMR spectroscopy : NOESY correlations identify spatial proximity of protons (e.g., H-3a and H-6a in the fused ring system) .
    • Example: In related compounds, coupling constants (J = 9–12 Hz) between axial protons confirm chair-like conformations .

Advanced Question: How does the fluorosulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:
The fluorosulfonyl moiety (-SO₂F) enhances electrophilicity, enabling covalent binding to target proteins (e.g., kinases or GPCRs). Key considerations:

  • Kinetic selectivity : Fluorosulfonyl groups react preferentially with cysteine residues under physiological pH (7.4), but off-target effects may occur.
  • Stability screening : Monitor hydrolysis in buffer solutions (PBS, pH 7.4) via LC-MS; half-life <24 hours suggests limited in vivo utility .
    • Mitigation : Structural modifications (e.g., electron-withdrawing substituents) can stabilize the sulfonyl fluoride .

Advanced Question: What strategies resolve contradictions in reported stability data for fluorosulfonyl-containing pyrrolo-pyrrole derivatives?

Methodological Answer:
Discrepancies in stability often arise from solvent polarity or trace moisture. Systematic approaches include:

Controlled degradation studies : Compare thermal stability (TGA/DSC) in inert vs. humid environments. For example, decomposition above 150°C in N₂ vs. rapid hydrolysis at 25°C/60% RH .

Computational modeling : DFT calculations predict hydrolysis pathways (e.g., nucleophilic attack by water on the sulfur atom) .

Experimental validation : Use Karl Fischer titration to quantify residual water in reaction batches, ensuring <50 ppm for reproducible stability .

Advanced Question: How can researchers design experiments to assess the compound’s potential as a covalent inhibitor in neurological targets?

Methodological Answer:

Target engagement assays :

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts in neuronal lysates.
  • Click chemistry : Introduce an alkyne handle for subsequent conjugation with fluorescent probes .

Off-target profiling :

  • ABPP (Activity-Based Protein Profiling) : Identify non-target cysteines using broad-spectrum probes (e.g., iodoacetamide-fluorescein) .

In vivo validation :

  • Pharmacokinetics : Measure brain penetration (logP ~2.5) via LC-MS/MS after intravenous administration in rodent models .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:
Refer to OSHA guidelines and SDS data for hazards:

  • Acute toxicity : Use fume hoods, nitrile gloves, and sealed containers to prevent inhalation/skin contact .
  • First aid : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal .
  • Storage : Keep at –20°C under argon to prevent hydrolysis .

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